2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Orthogonal Protection Solid-Phase Peptide Synthesis Peptidomimetic Chemistry

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS 1219360-65-2, MW 327.33 g/mol, C18H17NO5) is a chiral bicyclic amino acid derivative belonging to the tetrahydroisoquinoline (THIQ) carboxylic acid class. The compound features three chemically addressable functional groups: (i) a Cbz (benzyloxycarbonyl) protecting group at the N-2 position that enables orthogonal deprotection strategies in multi-step synthesis ; (ii) a free 6-hydroxy substituent on the aromatic ring providing a handle for O-functionalization or hydrogen-bond interactions; and (iii) a carboxylic acid moiety at the C-1 position that serves as a conjugation site or a stereogenic center for asymmetric synthesis.

Molecular Formula C18H17NO5
Molecular Weight 327.336
CAS No. 1219360-65-2
Cat. No. B594902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
CAS1219360-65-2
Molecular FormulaC18H17NO5
Molecular Weight327.336
Structural Identifiers
SMILESC1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22)
InChIKeyRJRGMHIAVPAIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS 1219360-65-2): A Dual-Functionalized Chiral Tetrahydroisoquinoline Building Block


2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS 1219360-65-2, MW 327.33 g/mol, C18H17NO5) is a chiral bicyclic amino acid derivative belonging to the tetrahydroisoquinoline (THIQ) carboxylic acid class [1]. The compound features three chemically addressable functional groups: (i) a Cbz (benzyloxycarbonyl) protecting group at the N-2 position that enables orthogonal deprotection strategies in multi-step synthesis ; (ii) a free 6-hydroxy substituent on the aromatic ring providing a handle for O-functionalization or hydrogen-bond interactions; and (iii) a carboxylic acid moiety at the C-1 position that serves as a conjugation site or a stereogenic center for asymmetric synthesis [2]. Commercial sourcing is well established, with multiple vendors including BOC Sciences (95% purity), AKSci (98% purity), Santa Cruz Biotechnology, and Bidepharm (97% purity) offering the compound, typically at scales ranging from 100 mg to 5 g [1][2].

Why 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid Cannot Be Replaced by Unprotected or Boc-Only Analogs in Multi-Step Synthesis


In synthetic chemistry applications—particularly solid-phase peptide synthesis, peptidomimetic design, and multi-step heterocyclic construction—the precise combination of protecting group chemistry and aromatic ring substitution is non-negotiable. The Cbz group on the target compound is orthogonal to both the Boc and Fmoc protecting groups, allowing sequential, chemoselective deprotection under hydrogenolysis conditions that leave acid-labile (Boc) or base-labile (Fmoc) groups intact [1]. This orthogonality is lost if a user substitutes the unprotected analog (6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) or the Boc-only protected analog, which would collapse the synthetic sequence into a single deprotection event incompatible with complex building block assembly . Furthermore, the 6-hydroxy substituent is a critical structural feature: the corresponding 6-unsubstituted, Cbz-protected analog (2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, CAS 22914-95-0) lacks the hydrogen-bond donor capacity and cannot serve as a direct precursor to 6-O-linked conjugates required in nuclear receptor modulator synthesis, as evidenced by its absence from all published synthetic routes to liver X receptor modulators [2].

Quantitative Differentiation Evidence: 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid vs. Key Analogs


Orthogonal Deprotection Compatibility: Cbz vs. Boc Analogs Enable Chemoselective Sequential Synthesis

The target compound, bearing a Cbz (benzyloxycarbonyl) nitrogen protecting group, enables orthogonal deprotection relative to the Boc-protected analog (2-Boc-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid, CAS 362492-00-0). In orthogonal protection strategy, Cbz is cleaved via catalytic hydrogenolysis (H₂/Pd-C) while Boc remains stable, and conversely, Boc is removed by acidolysis (TFA) while Cbz resists acidic conditions . This tandem selectivity is fundamentally absent in the Boc-only analog: a single protecting group precludes sequential deprotection necessary for site-selective derivatization in complex molecule construction .

Orthogonal Protection Solid-Phase Peptide Synthesis Peptidomimetic Chemistry

Hydrogen Bond Donor Capacity: 6-Hydroxy Substituent Doubles HBD Count Relative to Unsubstituted Cbz Analog

The 6-hydroxy group on the isoquinoline aromatic ring increases the hydrogen bond donor (HBD) count from 1 (carboxylic acid only) in the 6-unsubstituted analog (2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, CAS 22914-95-0) to 2 in the target compound (carboxylic acid plus phenolic OH), as computed by Cactvs and reported in PubChem [1][2]. This 2-fold increase in HBD capacity directly impacts molecular recognition in biological target binding, as hydrogen bond donor count is a key parameter in Lipinski's Rule of Five and influences target engagement in enzyme active sites and nuclear receptor ligand-binding domains [3].

Hydrogen Bonding Drug-Receptor Interaction Physicochemical Property Optimization

Predicted Lipophilicity Shift: Cbz Protection Restores CNS-Favorable LogP vs. Unprotected 6-Hydroxy Analog

The target compound exhibits a predicted XLogP3 of 2.6 (PubChem computed) [1]. In contrast, the unprotected 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 91523-50-1)—lacking both the Cbz group and exhibiting an additional free amine HBD—has a predicted XLogP3 of -1.5 and a significantly more negative LogD (pH 7.4) . This ΔLogP of 4.1 log units translates to an approximately 12,600-fold increase in predicted octanol-water partition coefficient, which strongly favors passive membrane permeability and potential CNS penetration for the Cbz-protected derivative .

Lipophilicity Blood-Brain Barrier Penetration CNS Drug Design

Thermal Stability and Boiling Point: Cbz and 6-Hydroxy Substituents Increase Thermal Robustness for High-Temperature Synthetic Protocols

The target compound (CAS 1219360-65-2) exhibits a predicted boiling point of approximately 583.9°C at 760 mmHg, compared to 458.1°C for the unprotected 6-hydroxy analog (CAS 91523-50-1) and 521.6°C for the Cbz-protected analog lacking the 6-hydroxy group (CAS 22914-95-0) . The additional intermolecular interactions conferred by the combination of the benzyl carbamate and the phenolic hydroxyl group contribute to enhanced thermal stability. This elevated boiling point provides a wider safe operating temperature window for reactions conducted at elevated temperatures (e.g., amide coupling at 60-80°C, esterification at reflux), reducing the risk of thermal degradation during scale-up .

Thermal Stability Process Chemistry Reaction Scalability

Enantiopure Precursor Enabled by Chemoenzymatic Resolution: 6-Hydroxy Scaffold Accessible at >99% ee for Asymmetric Synthesis

Published methodology demonstrates that the free 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid core can be obtained in enantiopure form (>99% ee) via Candida antarctica lipase B-catalyzed dynamic kinetic resolution [1]. This racemic-to-enantiopure conversion is not feasible with the 6-unsubstituted analog, as the 6-hydroxy group participates in enzyme-substrate recognition during the resolution process. The target compound, bearing the Cbz protecting group, serves as the N-protected precursor that can be deprotected to access the resolved free amino acid for subsequent enantioselective synthesis of nuclear receptor modulators [2].

Asymmetric Synthesis Chemoenzymatic Resolution Chiral Building Blocks

Best Application Scenarios for 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid Based on Verified Evidence


Multi-Step Solid-Phase Peptide Synthesis Requiring Orthogonal N-Protection with Boc or Fmoc Intermediates

In solid-phase peptide synthesis (SPPS) campaigns where the THIQ scaffold is incorporated as a constrained amino acid residue, the target compound is the building block of choice when the synthetic route includes both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. The orthogonal nature of Cbz vs. Boc—validated by decades of peptide chemistry precedent—allows sequential deprotection: Cbz removal via H₂/Pd-C without affecting Boc groups, or Boc removal via TFA without cleaving Cbz . This chemoselectivity is essential for constructing peptidomimetics with site-specific modifications and cannot be replicated by the Boc-only analog (CAS 362492-00-0) or the unprotected analog (CAS 91523-50-1).

Synthesis of Chiral Nuclear Receptor Modulators via Enzymatic Resolution

The target compound provides entry to enantiopure building blocks via Candida antarctica lipase B-catalyzed dynamic kinetic resolution after Cbz deprotection, yielding >99% ee product with >87% chemical yield [1]. The resulting enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a key intermediate in the synthesis of liver X receptor modulators and other nuclear receptor-targeted agents. The 6-hydroxy group is structurally essential for the enzymatic recognition step; the 6-unsubstituted Cbz analog lacks this resolution pathway and can only achieve 84-95% ee via multi-step chemical asymmetric synthesis .

Design of CNS-Penetrant Peptidomimetics with Favorable Physicochemical Properties

With a predicted XLogP3 of 2.6, the target compound occupies the lipophilicity sweet spot for passive blood-brain barrier penetration (LogP 2-4), making it an appropriate building block for CNS-targeted drug discovery programs [2]. In contrast, the unprotected 6-hydroxy analog (LogP -1.5) is predicted to be CNS-impermeable, and the Boc-protected analog (estimated LogP ~1.5) may have insufficient lipophilicity for consistent CNS exposure. Procurement of the Cbz-protected compound is warranted whenever the target indication requires CNS activity and the synthetic route terminates with Cbz deprotection in the final or penultimate step.

High-Temperature Heterocyclic Chemistry and Process Scale-Up

For medicinal chemistry campaigns involving high-temperature transformations (e.g., cyclodehydration, Heck coupling, or Buchwald-Hartwig amination at >100°C), the target compound's predicted boiling point of approximately 583.9°C provides an operational thermal safety margin of >60°C over the nearest analog (CAS 22914-95-0, BP 521.6°C) and >125°C over the unprotected analog (CAS 91523-50-1, BP 458.1°C) . This extended thermal stability reduces decomposition risk during scale-up, minimizes impurity formation, and supports reproducible process chemistry at elevated temperatures.

Quote Request

Request a Quote for 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.